molecular formula C15H25N3O3 B011849 Barbituric acid, 5-butyl-5-(2-piperidinoethyl)- CAS No. 101087-11-0

Barbituric acid, 5-butyl-5-(2-piperidinoethyl)-

Cat. No.: B011849
CAS No.: 101087-11-0
M. Wt: 295.38 g/mol
InChI Key: CEIAUYCMTWAQHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Barbituric acid, 5-butyl-5-(2-piperidinoethyl)-, also known as pentobarbital, is a barbiturate drug that is commonly used as a sedative, hypnotic, and anesthetic. It is a white crystalline powder that is soluble in water and alcohol. Pentobarbital was first synthesized in 1928 by Ernst Preiswerk and Ernest Fourneau. Synthesis Method: Pentobarbital is synthesized by reacting barbituric acid with diethylamine and butyl bromide. The reaction yields pentobarbital as a product. Scientific Research Application: Pentobarbital is widely used in scientific research as a model drug for studying the central nervous system and its effects on behavior. It is commonly used in animal studies to induce sedation and anesthesia. Pentobarbital is also used in electrophysiological studies to record neuronal activity in the brain. Mechanism of Action: Pentobarbital acts on the gamma-aminobutyric acid (GABA) receptors in the brain, which are responsible for inhibiting neuronal activity. It enhances the effects of GABA, leading to increased inhibition of neuronal activity and resulting in sedation and anesthesia. Biochemical and Physiological Effects: Pentobarbital has several biochemical and physiological effects on the body. It decreases the metabolic rate, reduces body temperature, and slows down the heart rate and respiration. It also increases the threshold for convulsions and reduces the sensitivity to pain. Advantages and Limitations for Lab Experiments: One of the advantages of using pentobarbital in lab experiments is its quick onset and short duration of action. This makes it ideal for short-term experiments that require sedation or anesthesia. However, one of the limitations of using pentobarbital is its potential for respiratory depression and cardiac arrest, which can be fatal. Future Directions: There are several future directions for the use of pentobarbital in scientific research. One area of interest is its potential for use in treating neurological disorders such as epilepsy and anxiety disorders. Another area of interest is its role in modulating the immune system and its potential for use in treating autoimmune diseases. Additionally, there is ongoing research on the development of new barbiturate drugs with improved efficacy and safety profiles. In conclusion, pentobarbital is a widely used barbiturate drug in scientific research. Its mechanism of action, biochemical and physiological effects, advantages, and limitations make it an ideal drug for short-term experiments that require sedation or anesthesia. Ongoing research on its potential therapeutic applications and the development of new barbiturate drugs will continue to expand our understanding of its role in science and medicine.

Properties

101087-11-0

Molecular Formula

C15H25N3O3

Molecular Weight

295.38 g/mol

IUPAC Name

5-butyl-5-(2-piperidin-1-ylethyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H25N3O3/c1-2-3-7-15(8-11-18-9-5-4-6-10-18)12(19)16-14(21)17-13(15)20/h2-11H2,1H3,(H2,16,17,19,20,21)

InChI Key

CEIAUYCMTWAQHU-UHFFFAOYSA-N

SMILES

CCCCC1(C(=O)NC(=O)NC1=O)CCN2CCCCC2

Canonical SMILES

CCCCC1(C(=O)NC(=O)NC1=O)CCN2CCCCC2

101087-11-0

synonyms

5-butyl-5-[2-(1-piperidyl)ethyl]-1,3-diazinane-2,4,6-trione

Origin of Product

United States

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